

# Advanced Technical Guide: Safety & Operational Analysis of 6,7-Difluoroquinolin-4-ol

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## Compound of Interest

Compound Name: 6,7-Difluoroquinolin-4-OL

CAS No.: 727683-58-1

Cat. No.: B11075525

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## Executive Summary & Strategic Relevance

**6,7-Difluoroquinolin-4-ol** (CAS: 727683-58-1) is a high-value pharmacophore used primarily in the development of next-generation Tyrosine Kinase Inhibitors (TKIs) and fluoroquinolone antibiotics. Structurally, it serves as a bioisostere to the 6,7-dimethoxyquinoline core found in approved drugs like Lenvatinib and Cabozantinib.

The introduction of fluorine atoms at the C6 and C7 positions confers two critical pharmacological advantages:

- **Metabolic Blockade:** Fluorine blocks oxidative metabolism (P450 hydroxylation) at susceptible sites, extending the drug's half-life ( ).
- **Lipophilicity Modulation:** It alters the , enhancing membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides a rigorous safety analysis for researchers handling this compound, moving beyond generic SDS data to address specific operational risks associated with fluorinated heterocycles.

## Chemical Identity & Physicochemical Profile[1][2][3]

### [4]

Parameter	Data
CAS Number	727683-58-1
IUPAC Name	6,7-difluoro-1H-quinolin-4-one (Tautomer dependent)
Molecular Formula	C
	H
	F
	NO
Molecular Weight	181.14 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Low in water; soluble in DMSO, DMF, and hot alcohols
Acidity (pKa)	~9-10 (Phenolic OH), ~2-3 (Quinoline N)

## The Tautomerism Factor

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). In the solid state and polar solvents, the keto form often predominates.

- **Operational Impact:** The keto form is significantly less soluble in non-polar organic solvents, often necessitating the use of dipolar aprotic solvents (DMSO, DMF) which carry their own permeation hazards.

## Hazard Identification & Toxicology (GHS Analysis)

While standard SDSs classify this compound as an irritant, the fluorinated quinoline scaffold warrants a higher degree of caution due to potential biological activity.

### GHS Classification (29 CFR 1910.1200)

- Acute Toxicity, Oral: Category 4 (H302)
- Skin Corrosion/Irritation: Category 2 (H315)[1][2]
- Serious Eye Damage/Irritation: Category 2A (H319)[2]
- STOT - Single Exposure: Category 3 (Respiratory System) (H335)

### Advanced Toxicological Insights

- Fluorine & Permeability: The C-F bonds increase lipophilicity compared to the non-fluorinated parent. This can enhance dermal absorption. Standard nitrile gloves may offer reduced breakthrough times; double-gloving or using laminate gloves (e.g., Silver Shield) is recommended for prolonged handling.
- Kinase Activity: As a fragment of potent kinase inhibitors, this intermediate may possess intrinsic biological activity. It should be handled as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.
- Inhalation Risk: The solid is often micronized or fine powder. Inhalation can trigger severe respiratory tract irritation (H335).[2]

## Operational Handling & Engineering Controls[6]

### "Self-Validating" Handling Protocol

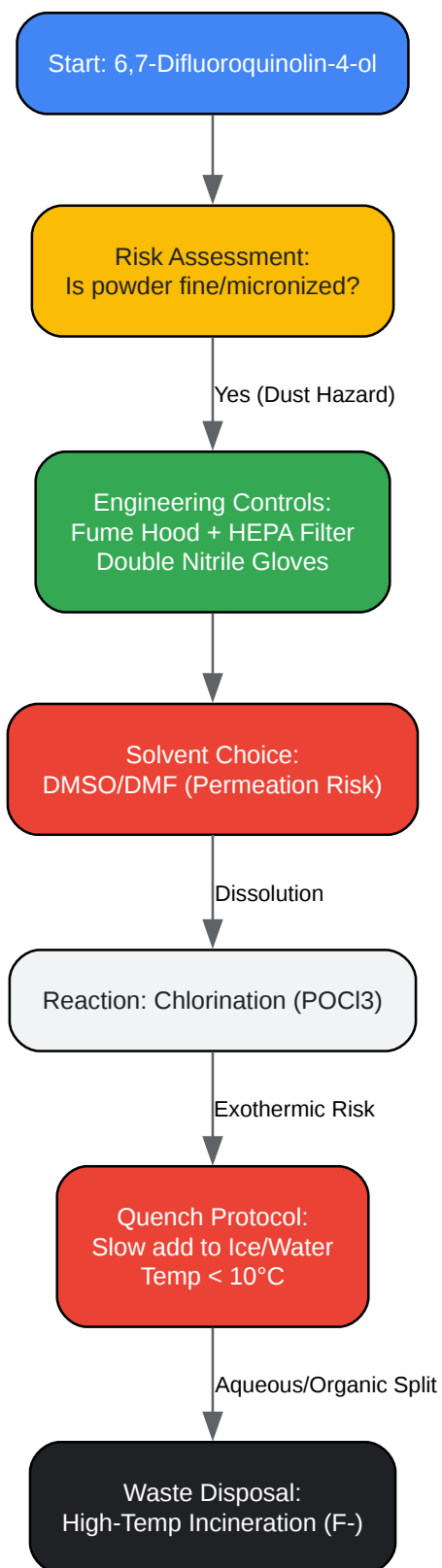
To ensure safety, the handling process must be self-validating—meaning the workflow itself prevents exposure.

- Primary Containment:

- Weighing must be performed in a Certified Chemical Fume Hood or a Powder Containment Enclosure.
- Validation: Verify face velocity is 80–100 fpm before opening the container. Use an anemometer or the hood's digital monitor.
- Solvent Selection & Tautomer Management:
  - Dissolution often requires DMSO or DMF.
  - Risk:[1][3] DMSO enhances skin permeability, potentially carrying the fluorinated quinoline into the bloodstream.
  - Control: Never handle DMSO solutions of this compound with standard latex gloves. Use Nitrile (min 0.11mm thick) and change immediately upon splash.
- Reaction Safety (The Chlorination Step):
  - A common downstream reaction is converting the 4-OH to 4-Cl using Phosphorus Oxychloride (POCl<sub>3</sub>).
  - Hazard:[2] This releases HCl gas and creates a potent electrophile (4-chloro-6,7-difluoroquinoline) which is a severe skin sensitizer.
  - Protocol: All off-gassing must be scrubbed (NaOH trap). Quenching of excess POCl<sub>3</sub> must be done slowly at <0°C to prevent thermal runaway.

## Visualization: Safe Synthesis Workflow

The following diagram outlines the decision logic for handling and synthesis, emphasizing the transition from the hydroxy-starting material to the reactive chloro-intermediate.



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Caption: Operational workflow for safe handling and chemical transformation, highlighting critical control points for dust, permeation, and exothermic quenching.

## Emergency Response & Stability

### Fire Fighting (The HF Hazard)

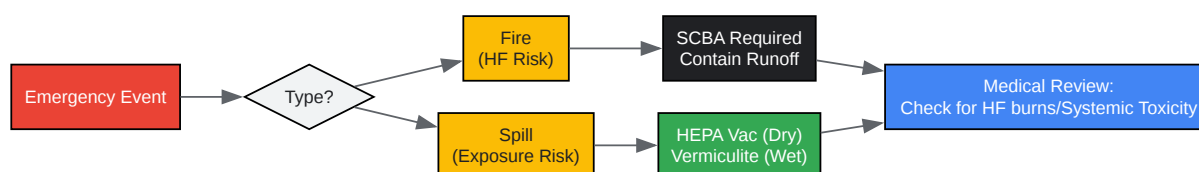
In the event of a fire, **6,7-Difluoroquinolin-4-ol** will decompose. Unlike standard organic fires, the presence of fluorine atoms leads to the generation of Hydrogen Fluoride (HF) gas and fluorinated particulates.

- Action: Firefighters must wear full SCBA.
- Media: Dry chemical, CO  
, or water spray. Do not use a solid water stream (scatters dust).
- Post-Fire: Any water runoff must be contained; it may be acidic (HF) and toxic to aquatic life.

### Spill Management

- Dry Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wiping method to prevent dust generation.
- Solution Spill (DMSO/DMF): Evacuate the immediate area. Absorb with inert vermiculite. Do not use combustible materials (sawdust).

### Visualization: Emergency Logic



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Caption: Decision tree for emergency response, prioritizing respiratory protection against HF gas during fires.

## Waste Disposal & Environmental Fate

Disposal of fluorinated heterocycles requires strict adherence to environmental regulations to prevent groundwater contamination with persistent fluorinated byproducts.

- Method: High-Temperature Incineration (>1100°C) with scrubber systems.
  - Reasoning: Standard incineration temperatures (~800°C) may not fully mineralize the C-F bonds, potentially releasing fluorinated aromatics. High temperature ensures conversion to HF, which is then scrubbed (neutralized) by the facility.
- Prohibition: Never dispose of down the drain. The compound is likely toxic to aquatic organisms (estimated LC50 < 10 mg/L based on quinoline analogs).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235316, **6,7-Difluoroquinolin-4-ol**. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and their GHS classifications. Retrieved from [\[Link\]](#)
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [\[Link\]](#)
- American Chemical Society (ACS). Chemical Safety in the Laboratory: Handling Fluorinated Compounds. Retrieved from [\[Link\]](#)

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## Sources

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